2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one, also known as Sphingosine Kinase Inhibitor V, is a synthetic compound notable for its unique molecular structure and potential therapeutic applications. This compound features a benzofuran core substituted with a 3,4-dihydroxyphenyl group, contributing to its biological activity and relevance in medicinal chemistry.
This compound is classified under the category of flavonoids, specifically as an aurone, which is characterized by its benzofuran structure. It has been studied extensively for its biological properties, particularly in the context of cancer research and as a potential antioxidant agent. The compound can be synthesized through various chemical methods, which are essential for both academic research and industrial applications.
The synthesis of 2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with benzofuran-3-one. This reaction can be facilitated under acidic or basic conditions, often utilizing catalysts such as acetic acid or sodium hydroxide. The reaction is generally conducted at elevated temperatures to enhance yield and purity.
In industrial settings, the synthesis may employ continuous flow reactors to optimize reaction conditions for higher yields. Purification techniques such as recrystallization or chromatography are commonly used to isolate the final product with desired purity levels .
The molecular formula of 2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one is . Its structure includes:
The compound exhibits a specific stereochemistry represented in its IUPAC name as (2Z), indicating the configuration around the double bond connecting the benzofuran and the phenyl group .
2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one can undergo several chemical reactions:
The primary mechanism of action for 2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one involves its role as a non-competitive inhibitor of sphingosine kinase 1 (SphK1). This inhibition affects sphingolipid signaling pathways crucial for cell survival and proliferation.
The compound's interaction with SphK1 leads to reduced levels of sphingosine-1-phosphate, a signaling molecule involved in promoting cell growth and survival. Consequently, this results in significant anti-cancer effects by inducing apoptosis in cancer cells .
The compound is typically characterized by:
It exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of hydroxyl groups. Its reactivity profile allows it to participate in various organic reactions typical for flavonoid derivatives .
2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one has diverse applications in scientific research:
This compound's multifaceted nature underscores its significance in both research and practical applications across various scientific fields.
The biosynthesis of 2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one (commonly classified as a 3',4'-dihydroxyaurone) follows the general flavonoid pathway initiated from the phenylpropanoid precursor phenylalanine. This pathway involves three key enzymatic stages:
A unique feature of aurone biosynthesis is the compartmentalization of later stages. In plants like Antirrhinum majus (snapdragon), aurone synthesis occurs in the vacuole, where PPOs oxidize chalcones to quinones that spontaneously cyclize to aurones [5]. Glycosylation (e.g., 6-O-glucosylation by UDP-glucose:aurone glucosyltransferase) stabilizes aurones for vacuolar storage [7].
Table 1: Key Enzymes in Aurone Biosynthesis
| Enzyme | Function | Product |
|---|---|---|
| Phenylalanine ammonia lyase | Deamination of phenylalanine to cinnamic acid | trans-Cinnamic acid |
| Cinnamic acid 4-hydroxylase | Hydroxylation of cinnamic acid at C4 | p-Coumaric acid |
| 4-Coumarate:CoA ligase | Activation of p-coumaric acid to CoA ester | p-Coumaroyl-CoA |
| Chalcone synthase | Condensation of p-coumaroyl-CoA with malonyl-CoA | Naringenin chalcone |
| Cytochrome P450 monooxygenase | B-ring hydroxylation of chalcones | 3,4-Dihydroxychalcone |
| Aurone synthase (PPO-type) | Oxidative cyclization of trihydroxychalcones | Aureusidin (4,6,3',4'-tetrahydroxyaurone) |
2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one occurs primarily in advanced eudicot families, with the highest concentrations in:
Phylogenetic analyses reveal that aurone production is a derived trait concentrated in angiosperms with high evolutionary advancement indices (e.g., Asteraceae: 69–72). The independent evolution of aurone-specific PPO isoforms in multiple lineages suggests convergent evolution for ecological functions like pollinator attraction. Notably, aurones are absent in basal angiosperms and gymnosperms, with rare occurrences in bryophytes (e.g., Campylopus clavatus) [5].
Table 2: Phylogenetic Distribution of Aurone-Producing Plants
| Plant Family | Representative Genera | Tissue Localization | Major Aurones |
|---|---|---|---|
| Asteraceae | Coreopsis, Dahlia | Petals, Anthers | Sulfuretin, Leptosidin |
| Plantaginaceae | Antirrhinum, Linaria | Petals | Aureusidin, Aureusin (glucoside) |
| Fabaceae | Bauhinia, Cyclopia | Leaves, Flowers | Sulfuretin, Maritimetin |
| Gesneriaceae | Chirita, Streptocarpus | Petals | Aureusidin 4'-glucoside |
| Oxalidaceae | Oxalis | Petals | Oxalisaureone |
Heterologous production of 2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one faces challenges due to its complex biosynthetic requirements:1. Host Systems: Escherichia coli and Saccharomyces cerevisiae are used for pathway reconstruction, but low yields occur due to:- Inefficient P450 hydroxylation steps (e.g., B-ring 3'-hydroxylation)- Mismatched subcellular compartmentalization- Absence of specific vacuolar transporters [5].2. Enzyme Engineering: Optimizing aurone synthase activity is critical:- Antirrhinum majus PPO (AmAS1) expressed in S. cerevisiae successfully converts PHC to aureusidin but requires vacuolar-targeting signals for functionality [5].- Co-expression of Arabidopsis cytochrome b₅ (ATR2) improves the activity of plant P450s in yeast [5].3. Precursor Enhancement: Overexpression of Medicago truncatula chalcone reductase (CHR) in tobacco shifts flux toward isoliquiritigenin, increasing aurone precursor availability [5].
Recent advances include transgenic plant platforms:
Table 3: Metabolic Engineering Strategies for Aurone Production
| Strategy | Host System | Key Genes Expressed | Yield Achieved | Limitations |
|---|---|---|---|---|
| Bacterial expression | Escherichia coli | CHS, CHI, plant P450 (modified) | Trace amounts | P450 misfolding, lack of PPO |
| Yeast metabolic engineering | Saccharomyces cerevisiae | PAL, C4H, 4CL, CHS, CYP75B, AmAS1 | 0.8 mg/L aureusidin | Cytotoxicity of intermediates |
| Plant transient expression | Nicotiana benthamiana | CHS, CYP75B, AmAS1 | 1.2 mg/g FW (leaf) | Transient expression decay |
| Stable plant transformation | Arabidopsis thaliana | AmAS1 (vacuole-targeted) | 0.05 mg/g FW (petal) | Developmental trade-offs |
Future directions include synthetic biology approaches such as:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6